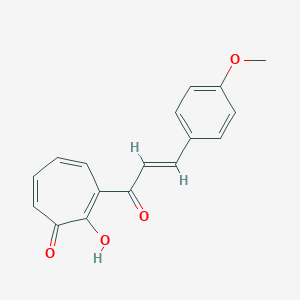
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one, also known as HPCA, is a natural product that has been isolated from the roots of various plants, including Curcuma longa and Curcuma zedoaria. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is not fully understood. However, studies suggest that this compound exerts its anti-inflammatory and anti-cancer effects through various pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response and cancer cell growth. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one. One area of research is the development of this compound-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, studies are needed to optimize the synthesis and extraction methods of this compound to improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with cycloheptanone in the presence of a base to yield this compound. Extraction from natural sources involves the isolation of this compound from the roots of plants such as Curcuma longa and Curcuma zedoaria.
Scientific Research Applications
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been the focus of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of this compound is its anti-inflammatory properties. Studies have shown that this compound inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Properties
| 77633-00-2 | |
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-13-9-6-12(7-10-13)8-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-8+ |
InChI Key |
CFOICEKWJJLKNC-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
| 77633-00-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


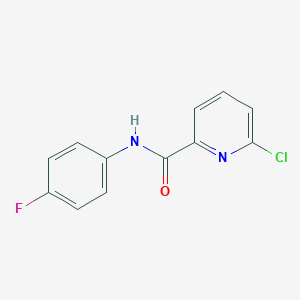
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
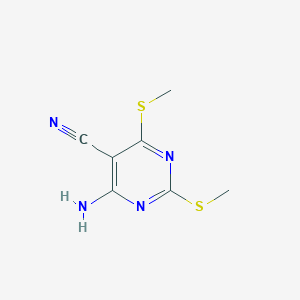
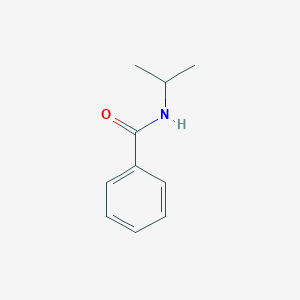
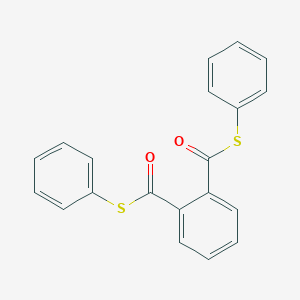
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
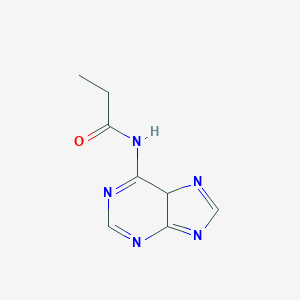
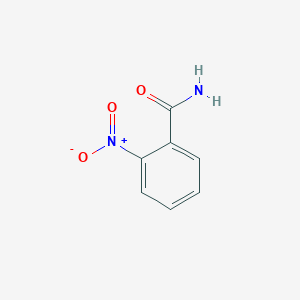

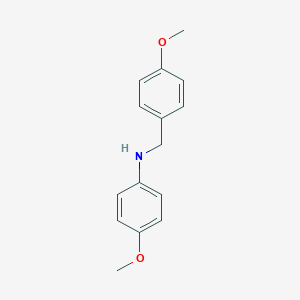
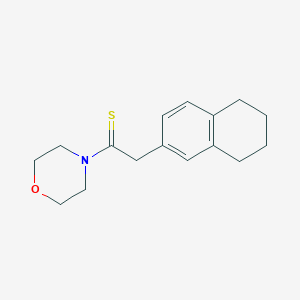


![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
